REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=O.Cl.[NH2:11][OH:12].[OH-].[Na+]>C(O)C.O>[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[N:11][OH:12] |f:1.2,3.4|
|
Name
|
|
Quantity
|
56.2 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=O)C=CC=C1
|
Name
|
|
Quantity
|
55.6 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
225 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
111 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
24 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The addition
|
Type
|
CUSTOM
|
Details
|
to form
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
TEMPERATURE
|
Details
|
as it cooled a crystalline solid
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
FILTRATION
|
Details
|
The solid, collected by filtration
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the methylene chloride solution was dried with sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove ethanol
|
Type
|
CUSTOM
|
Details
|
yielding additional solid, which
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
DISSOLUTION
|
Details
|
This solid, too, was dissolved in methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the solution was dried with sodium sulfate
|
Type
|
FILTRATION
|
Details
|
The two methylene chloride solutions were filtered from the sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a residual solid
|
Type
|
CUSTOM
|
Details
|
The solid was recrystallized from ethanol-water
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=NO)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 48.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 77.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |